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4-ethyl-1-methyl-1H-imidazol-5-amine

Cat. No.: B13293607
M. Wt: 125.17 g/mol
InChI Key: WLQVTDBPTNXMMB-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

Imidazole derivatives represent a paramount class of heterocyclic compounds in modern chemical sciences. wisdomlib.org Characterized by a five-membered ring containing two nitrogen atoms, this structural motif is a cornerstone in both natural and synthetic chemistry. wisdomlib.orgnih.gov The imidazole ring is a fundamental component of many essential biological molecules, including the amino acid histidine and the purine (B94841) bases of DNA. researchgate.netchemijournal.com This prevalence in nature underscores its significant role in biological processes, such as enzymatic catalysis. nih.govresearchgate.net

In medicinal chemistry, imidazole-based compounds are exceptionally versatile, forming the active core of a vast array of therapeutic agents. researchgate.net These derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties. wisdomlib.orgnih.govresearchgate.net The unique electronic structure of the imidazole ring allows it to engage with various biological targets through multiple types of interactions, making it a "privileged scaffold" in drug discovery. researchgate.net Beyond medicine, imidazole derivatives are integral to materials science, where they are used as building blocks for ionic liquids, catalysts, and specialized polymers. lifechemicals.com

Table 1: Applications of Imidazole Derivatives in Various Fields

Field Examples of Applications
Medicinal Chemistry Anticancer, Antifungal, Anti-inflammatory, Antiviral, Antidiabetic Agents. researchgate.netnih.gov
Biochemistry Component of natural molecules (e.g., Histidine, Histamine, Purines). nih.govlifechemicals.com
Materials Science Building blocks for ionic liquids, catalysts, and polymers. lifechemicals.com
Agrochemicals Used in the development of herbicides and fungicides. mdpi.com

Historical Context of Aminated Imidazole Research and its Evolution

The journey of imidazole chemistry began in the 19th century. Imidazole itself, initially named "glyoxaline," was first synthesized by German chemist Heinrich Debus in 1858 by reacting glyoxal, formaldehyde, and ammonia (B1221849). chemijournal.comnih.govwikipedia.org This reaction, now known as the Debus synthesis, laid the groundwork for accessing the imidazole core, though it often resulted in low yields. wikipedia.org

The evolution of imidazole synthesis has been marked by the development of more efficient and versatile methods to create substituted derivatives. Early methods, such as the Radziszewski and Wallach syntheses, expanded the scope of accessible imidazole structures. wikipedia.org The 20th century saw the advent of numerous named reactions, including the Van Leusen imidazole synthesis, which provided novel pathways to functionalized imidazoles from precursors like tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org

Research into aminated imidazoles, a specific and highly valuable subclass, has evolved in parallel. The presence of the amino group provides a crucial handle for further chemical modification, making these compounds key intermediates in the synthesis of more complex molecules. nih.gov Early research was often driven by the discovery of naturally occurring aminated imidazoles, such as 4-aminoimidazole-5-carboxamide ribonucleotide, an intermediate in purine biosynthesis. Modern synthetic chemistry has focused on developing regioselective methods to introduce amino groups onto the imidazole ring, employing advanced catalytic systems and multi-component reactions to improve efficiency and yield. researchgate.netrsc.org This progression has enabled the systematic exploration of aminated imidazoles in drug discovery and chemical biology.

Table 2: Timeline of Key Developments in Imidazole Synthesis

Year Development Significance
1858 First synthesis of imidazole by Heinrich Debus. nih.govwikipedia.org Established the foundational method for creating the imidazole ring.
1882 Radziszewski imidazole synthesis reported. wikipedia.org Provided an alternative pathway for synthesizing tri- and tetra-substituted imidazoles.
Early 1900s Development of various synthetic routes (e.g., Wallach, Marckwald). nih.gov Expanded the toolkit for creating diverse imidazole structures.
Mid-20th Century Discovery of imidazole-containing drugs like Metronidazole. nih.gov Highlighted the therapeutic potential of the imidazole scaffold, spurring further research.
Late 20th Century Introduction of modern synthetic methods like the Van Leusen reaction. wikipedia.orgorganic-chemistry.org Enabled more controlled and efficient synthesis of functionalized imidazoles.
21st Century Rise of multicomponent and catalyst-driven reactions. researchgate.netrsc.org Focus on green chemistry, efficiency, and the synthesis of highly complex derivatives.

Current Research Importance of 4-Ethyl-1-methyl-1H-imidazol-5-amine in Organic Synthesis and Chemical Biology

While extensive, peer-reviewed research specifically detailing the applications of this compound is not widely present in the current literature, its structural features suggest significant potential as a versatile building block in both organic synthesis and chemical biology. Its importance can be inferred from the well-established reactivity and utility of the aminated imidazole scaffold.

In Organic Synthesis: this compound is a polysubstituted imidazole, offering several sites for chemical modification. The primary amine at the C5 position is a key functional group, serving as a potent nucleophile. It can readily undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can be precursors to bioactive compounds or ligands.

Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.

Condensation Reactions: Formation of Schiff bases with aldehydes and ketones, which can then be used to construct more complex heterocyclic systems.

Diazotization: Conversion of the amino group into a diazonium salt, which can be subsequently replaced by a wide range of other functional groups (e.g., halogens, hydroxyl, cyano), providing a gateway to diverse derivatives.

The substituted imidazole core itself makes this compound a valuable synthon for constructing larger, more complex molecules of pharmaceutical or material interest.

In Chemical Biology: The imidazole ring is a bioisostere of pyrazole and is present in the amino acid histidine, allowing it to participate in hydrogen bonding and metal coordination within biological systems. nih.gov This makes compounds like this compound attractive starting points for:

Fragment-Based Drug Discovery: Its low molecular weight and distinct functional groups make it an ideal fragment for screening against biological targets like kinases or proteases. Hits can be elaborated into more potent lead compounds.

Synthesis of Bioactive Molecules: The aminated imidazole core is found in numerous pharmacologically active agents. This compound can serve as a precursor for synthesizing novel analogs with potential therapeutic applications.

Development of Chemical Probes: The amine handle allows for the attachment of reporter tags such as fluorophores or biotin. Such modified molecules can be used as chemical probes to study biological pathways or validate drug targets. N-acyl imidazoles, which can be synthesized from amino imidazoles, have emerged as important reagents for the chemical labeling and functional analysis of proteins and RNAs in living cells. nih.gov

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Structure A five-membered imidazole ring substituted with an ethyl group at C4, a methyl group at N1, and an amino group at C5.
Key Functional Groups Primary Amine (-NH2), Tertiary Amine (within the ring), Aromatic Heterocycle.

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
4-aminoimidazole-5-carboxamide
This compound
Formaldehyde
Glyoxal
Histamine
Histidine
Imidazole
Metronidazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13293607 4-ethyl-1-methyl-1H-imidazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

5-ethyl-3-methylimidazol-4-amine

InChI

InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3

InChI Key

WLQVTDBPTNXMMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C=N1)C)N

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Precursor-Based Cyclization Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring is a critical step in the synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine. This is often achieved by the cyclization of acyclic precursors that contain the necessary carbon and nitrogen atoms.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. rsc.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step. For the synthesis of a 1,2,4,5-tetrasubstituted imidazole, a one-pot, four-component reaction can be employed, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt (acting as the ammonia (B1221849) source). sharif.edu

In a hypothetical MCR approach for a precursor to this compound, one could envision the reaction of a dicarbonyl compound, propionaldehyde (B47417) (to introduce the ethyl group), methylamine (B109427) (for the N1-methyl group), and a source of the C5-amino group functionality. The choice of reagents is crucial for the regioselective formation of the desired product. The use of a magnetically supported Lewis acidic deep eutectic solvent has been shown to catalyze such reactions efficiently under solvent-free sonication, leading to high yields and easy catalyst recovery. rsc.org

Reactant Type Potential Precursor for this compound Function
1,2-DicarbonylGlyoxal or a derivativeProvides C4 and C5 of the imidazole ring
AldehydePropionaldehydeIntroduces the ethyl group at C4
Primary AmineMethylamineProvides the N1-methyl group
Ammonia SourceAmmonium acetate (B1210297) or a protected amineProvides N3 and the C5-amino group

This MCR approach allows for significant structural diversity and is a powerful tool in combinatorial chemistry for the rapid generation of libraries of substituted imidazoles. researchgate.net

Regioselective synthesis is key to obtaining the desired substitution pattern on the imidazole ring. One common strategy involves the reaction of α-haloketones with amidines. For the target molecule, an appropriately substituted α-haloketone could be reacted with N-methylguanidine.

Another regioselective approach involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate. nih.gov This method is particularly useful for constructing 1,5-disubstituted imidazole-4-carboxylates, which can then be further functionalized. nih.gov The regioselectivity of these reactions is often controlled by the nature of the substituents on the starting materials and the reaction conditions. nih.govrsc.orgacs.org For instance, the presence of a directing group on one of the precursors can guide the cyclization to yield a specific regioisomer. nih.govacs.org

Functional Group Interconversion Routes to the 5-Amino Group

A common and effective strategy for introducing an amino group onto the imidazole ring is through the reduction of a nitro-substituted precursor. This two-step approach involves the nitration of the imidazole ring followed by the reduction of the nitro group.

The synthesis of 5-aminoimidazoles can be achieved by the reduction of the corresponding 5-nitroimidazole. The precursor, 4-ethyl-1-methyl-5-nitro-1H-imidazole, can be synthesized through the nitration of 4-ethyl-1-methyl-1H-imidazole. The nitration of imidazoles can be regioselective, and the position of the nitro group is influenced by the substituents already present on the ring. nih.govderpharmachemica.com For instance, 1-methyl-5-nitroimidazole (B135252) has been synthesized by the nitration of 1-methylimidazole. nih.gov

Once the nitro-substituted imidazole is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods for the reduction of nitroarenes to anilines can be applied here. These methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or using transfer hydrogenation with reagents like hydrazine (B178648) or ammonium formate (B1220265). Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed. researchgate.net The choice of reducing agent is important to ensure compatibility with other functional groups in the molecule.

Reducing Agent Reaction Conditions Advantages Disadvantages
H2, Pd/CMethanol or Ethanol, room temperatureClean reaction, high yieldRequires specialized equipment for handling hydrogen gas
SnCl2, HClConcentrated HCl, heatingEffective for a wide range of nitro compoundsStoichiometric amounts of metal salts are produced as waste
Fe, Acetic AcidAcetic acid, heatingInexpensive and readily availableCan require acidic workup

Direct amination of the imidazole ring is less common but can be achieved under specific conditions. More often, an amino group is introduced via a precursor functional group. For example, a carboxyl group at the C5 position, as in ethyl 4-ethyl-1-methyl-1H-imidazole-5-carboxylate, could potentially be converted to an amino group through a Curtius, Hofmann, or Schmidt rearrangement. These rearrangements involve the conversion of a carboxylic acid or its derivative to an isocyanate, which is then hydrolyzed to the amine.

Palladium-catalyzed reactions have also been developed for the synthesis of 5-aminoimidazoles from amidoximes, amines, and isocyanides. researchgate.net This method involves a tandem cyclization reaction with the cleavage of an N-O bond and the formation of new C-C and C-N bonds. researchgate.net

Catalytic Approaches in the Synthesis of Substituted Imidazoles

Catalysis plays a significant role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been employed for the synthesis of substituted imidazoles.

Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates provide a powerful method for the synthesis of 2-aminoimidazoles. nih.govnih.govacs.org While this method directly yields 2-aminoimidazoles, the principles of metal-catalyzed cross-coupling and annulation can be adapted for the synthesis of imidazoles with different substitution patterns.

Ruthenium catalysts have been used in borrowing hydrogen processes for the synthesis of NH-imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate. rsc.org This methodology allows for regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Furthermore, heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, have been developed for the synthesis of tetra-substituted imidazoles from aldehydes, diketones, and primary amines. rsc.org The catalyst in these reactions can often be recovered and reused, making the process more sustainable. rsc.orgrsc.org Zirconium(IV) chloride has also been shown to be an effective catalyst for three-component reactions to synthesize 5-aminoimidazo[1,2-a]imidazoles. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. Their strong σ-donating capabilities allow them to activate substrates and facilitate a variety of chemical transformations. In the context of imidazole synthesis, NHCs can catalyze the formation of the imidazole core through reactions such as the benzoin (B196080) condensation or Stetter reaction, which can be precursors to imidazole ring formation.

While direct NHC-catalyzed synthesis of this compound is not explicitly documented, the general principles of NHC catalysis are applicable. NHCs are typically generated in situ from the deprotonation of imidazolium (B1220033) salts. These carbenes can then react with aldehydes to form Breslow intermediates, which are key reactive species in many NHC-catalyzed transformations. The synthesis of various substituted imidazoles often leverages the unique reactivity of NHCs to construct the heterocyclic ring with high efficiency and under mild conditions.

Table 1: Examples of NHC-Catalyzed Reactions in Heterocyclic Synthesis

Catalyst PrecursorReactantsProduct TypeReference
Imidazolium SaltAldehyde, α,β-Unsaturated KetoneSubstituted Cyclopentene nih.gov
Triazolium SaltAldehyde, Acyl Anion Equivalentα,β-Functionalized Ester nih.gov

This table illustrates the versatility of NHC catalysis in forming various cyclic and acyclic compounds, which are principles applicable to the synthesis of complex imidazoles.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, copper, and ruthenium, play a crucial role in the synthesis of substituted imidazoles. These metals can catalyze a wide array of coupling and cyclization reactions that are instrumental in forming the imidazole ring and introducing various substituents. Methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings are often employed to create the necessary carbon-carbon and carbon-nitrogen bonds.

For a molecule like this compound, a plausible transition metal-catalyzed approach could involve the cyclization of a suitably functionalized acyclic precursor. For instance, a palladium catalyst could facilitate the intramolecular cyclization of an enamine intermediate. Recent advancements have highlighted the use of ruthenium catalysts in "borrowing hydrogen" protocols for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org Silver-catalyzed 6-endo-dig cyclization has also been shown to be effective for constructing fused imidazole systems. mdpi.comnih.gov

Table 2: Transition Metal Catalysts in Imidazole Synthesis

CatalystReaction TypeReactant TypesProductReference
Palladium/Cerium/Bismuth saltsCondensationα-Hydroxy Carboxylic Acids, Alkynes, AminesSubstituted Imidazoles rsc.org
Ruthenium ComplexBorrowing HydrogenAlcohols, AminesSubstituted Imidazoles rsc.org
Silver Carbonate/TFA6-endo-dig CyclizationN-Boc-2-alkynylbenzimidazolesFused Imidazoles mdpi.comnih.gov
Yttrium Nitrate (B79036)CondensationAldehydes, Benzil, Amines, Ammonium AcetatePolysubstituted Imidazoles semanticscholar.org

This table provides examples of transition metal-catalyzed reactions used to synthesize various imidazole derivatives.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step in any synthetic protocol to maximize the yield and purity of the target compound. For the synthesis of polysubstituted imidazoles, key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of various imidazole derivatives, a range of solvents such as ethanol, methanol, acetonitrile, and DMF have been explored. researchgate.net The selection of the appropriate solvent can significantly influence the reaction rate and selectivity. Similarly, the choice of catalyst, whether it be a Lewis acid, a Brønsted acid, or a transition metal complex, is crucial for achieving high efficiency. For example, the use of yttrium nitrate as a catalyst in a four-component reaction for polysubstituted imidazoles has been shown to be highly effective. semanticscholar.org Temperature is another important factor; while some reactions proceed efficiently at room temperature, others require elevated temperatures to achieve reasonable reaction rates and yields. semanticscholar.org

Investigation of Solvent-Free Methodologies

In recent years, there has been a growing interest in developing solvent-free reaction conditions to align with the principles of green chemistry. Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates and yields. asianpubs.orgresearchgate.net

For the synthesis of substituted imidazoles, various solvent-free methods have been reported. These often involve the use of solid supports, such as acidic alumina (B75360) or silica (B1680970) gel, impregnated with the necessary reagents and catalysts. researchgate.net Microwave irradiation is frequently employed in conjunction with solvent-free conditions to accelerate the reaction. researchgate.netnih.gov For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on an acidic alumina support under microwave irradiation provides a rapid and efficient route to substituted imidazoles. researchgate.net Heterogeneous catalysts, such as HClO4–SiO2, are also well-suited for solvent-free syntheses and offer the additional benefit of being easily recoverable and reusable. researchgate.net

Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Imidazoles

MethodCatalystConditionsYieldReference
Solvent-BasedInCl3·3H2ORoom Temperatureup to 82% nih.gov
Solvent-Free(NH4)6Mo7O24·4H2OMicrowave Irradiationup to 80% nih.gov
Solvent-FreeHClO4–SiO2-Excellent researchgate.net
Solvent-FreeY(NO3)3·6H2O140 °CHigh semanticscholar.org

This table highlights different conditions and catalysts used in both solvent-based and solvent-free syntheses of substituted imidazoles.

Development of Scalable and Efficient Synthetic Protocols

The development of scalable and efficient synthetic protocols is essential for the practical application of a chemical compound, particularly in fields such as medicinal chemistry and materials science. A scalable synthesis should be robust, cost-effective, and provide the target compound in high yield and purity on a large scale.

For polysubstituted imidazoles, one-pot, multi-component reactions are often favored for their efficiency and atom economy. semanticscholar.org These reactions allow for the construction of complex molecules from simple starting materials in a single step, which simplifies the synthetic process and reduces waste. A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a related compound, was developed via a three-step sequence that was reproducible on a 100 g scale. researchgate.net The optimization of this process involved a careful study of reaction parameters to ensure high yields and purity on a larger scale. researchgate.net The modular synthesis of di- and trisubstituted imidazoles from readily available ketones and aldehydes also represents a strategy that is amenable to scale-up for the production of libraries of related compounds. acs.org

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

Multi-component reactions, such as the Radziszewski synthesis and its modern variations, are highly efficient for constructing polysubstituted imidazoles in a single step. acs.orgresearchgate.net These methods often utilize readily available starting materials like aldehydes, dicarbonyl compounds, and amines. The use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, can significantly improve the yields and reaction times of these condensations. semanticscholar.orgresearchgate.netnih.gov

Transition metal-catalyzed methods provide a powerful and versatile approach to imidazole synthesis, allowing for the formation of specific bonds with high selectivity. rsc.org These methods are particularly useful for introducing functional groups that may not be compatible with the conditions of multi-component reactions. However, the cost and potential toxicity of some transition metal catalysts can be a drawback.

Solvent-free and microwave-assisted methods offer significant advantages in terms of environmental impact and reaction speed. asianpubs.orgresearchgate.netnih.gov These techniques can often lead to higher yields and cleaner reactions compared to traditional solvent-based methods.

Ultimately, the optimal synthetic route will be a compromise between efficiency, selectivity, cost, and environmental considerations. For a specific target like this compound, a multi-component approach, potentially under solvent-free or microwave conditions, would likely be a highly efficient starting point for exploration. Further functionalization using transition metal-catalyzed reactions could then be employed to install the desired substituents with high precision.

A detailed article focusing on the advanced spectroscopic and structural elucidation of the chemical compound “this compound” cannot be generated at this time.

A comprehensive search of scientific literature and chemical databases did not yield any published experimental studies specifically for this compound. The required data from techniques such as X-ray crystallography, advanced multidimensional Nuclear Magnetic Resonance (NMR), or vibrational spectroscopy (IR, FT-IR, Raman) are not available in the public domain.

To provide a scientifically accurate and authoritative article as requested, it is imperative to base the content on peer-reviewed research findings. Without access to crystallographic information files, detailed NMR spectra (including COSY, HSQC, HMBC), or specific vibrational frequency data for this compound, it is impossible to generate the thorough analysis required for the following sections of the requested outline:

IV. Advanced Spectroscopic and Structural Elucidation of this compound

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification and Conformational Insights

While spectroscopic data for other related imidazole (B134444) compounds are available, using such information would be scientifically inaccurate as it would not pertain to the unique structural and electronic properties of 4-ethyl-1-methyl-1H-imidazol-5-amine. Adhering to the strict instruction to focus solely on the specified compound prevents the substitution of data from other molecules. Therefore, the creation of the requested article with the specified level of detail and data is not feasible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₁₁N₃, corresponding to a molecular weight that can be precisely measured by high-resolution mass spectrometry (HRMS).

Molecular Weight Confirmation: In a typical mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique employed (e.g., Electron Ionization - EI or Electrospray Ionization - ESI). The accurate mass measurement of this peak serves as a primary confirmation of the compound's elemental composition.

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[M]⁺C₆H₁₁N₃125.0953125.0951
[M+H]⁺C₆H₁₂N₃⁺126.1031126.1029

Fragmentation Pathway Analysis: The fragmentation of substituted imidazoles in mass spectrometry is characterized by several key pathways, primarily involving the cleavage of bonds at the substituent groups and the eventual fragmentation of the imidazole ring itself. researchgate.net For this compound, the fragmentation is likely to proceed through the following steps:

Loss of a Methyl Radical: Cleavage of the N-methyl bond, a common fragmentation pathway for N-alkylated compounds, would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da.

Loss of an Ethyl Radical: The ethyl group at the C4 position can be cleaved, leading to a fragment ion by the loss of 29 Da. This often occurs through a benzylic-type cleavage, where the bond beta to the aromatic ring is broken.

Ring Fragmentation: The imidazole ring itself can undergo cleavage. A characteristic fragmentation pattern for imidazoles involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion that is 27 Da lighter than the parent ion. researchgate.net

A plausible fragmentation pathway, based on the principles of mass spectrometry for related imidazole compounds, is outlined below: researchgate.netnih.gov

Precursor Ion (m/z) Fragmentation Step Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment Ion
125Loss of methyl radicalCH₃• (15 Da)1104-ethyl-1H-imidazol-5-amine cation
125Loss of ethyl radicalC₂H₅• (29 Da)961-methyl-1H-imidazol-5-amine cation
125Loss of hydrogen cyanideHCN (27 Da)98C₅H₁₀N₂⁺ fragment
110Loss of hydrogen cyanideHCN (27 Da)83C₄H₇N⁺ fragment

This table presents a hypothetical fragmentation pattern based on established principles for imidazole derivatives.

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of this compound. These properties are critical for understanding the compound's potential applications in materials science and as a fluorescent probe.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of imidazole derivatives is typically characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the imidazole ring and its substituents. For this compound, the presence of the amino and ethyl groups is expected to influence the position and intensity of these absorption bands. Generally, imidazole derivatives exhibit absorption peaks in the range of 300-365 nm. researchgate.net

Photoluminescence Spectroscopy: Many imidazole derivatives exhibit fluorescence, and their photoluminescent properties are of significant interest. tandfonline.com The emission spectrum of this compound would reveal the wavelengths of light emitted upon excitation at a specific wavelength. The quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter that can be determined from these studies. The photoluminescence of some imidazole derivatives has been observed with emission maxima between 435 and 453 nm. researchgate.net The nature of the solvent can also play a significant role in the photophysical properties of these compounds. researchgate.net

Spectroscopic Technique Parameter Expected Range for Imidazole Derivatives
UV-Vis Spectroscopyλmax (Absorption Maximum)300 - 365 nm researchgate.net
Photoluminescenceλem (Emission Maximum)435 - 453 nm researchgate.net
PhotoluminescenceQuantum Yield (Φ)Varies depending on structure and solvent tandfonline.comresearchgate.net

This table provides expected ranges based on data for related imidazole compounds.

Development of Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

The development of reliable chromatographic methods is essential for the quality control of this compound, enabling accurate purity assessment and real-time monitoring of its synthesis. High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose. nih.gov

Purity Assessment: A validated HPLC method can be used to determine the purity of synthesized this compound by separating it from any unreacted starting materials, byproducts, or degradation products. The choice of stationary phase and mobile phase is critical for achieving optimal separation. Due to the polar nature of the amine and imidazole moieties, reversed-phase columns (such as C8 or C18) with aqueous-organic mobile phases, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape, are commonly employed for the analysis of imidazole derivatives. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative for retaining and separating highly polar compounds like imidazoles. chromatographytoday.comwaters.com

Reaction Monitoring: HPLC can also be utilized to monitor the progress of the synthesis of this compound. By periodically analyzing aliquots of the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. nih.govmdpi.comorganic-chemistry.org

A hypothetical HPLC method for the analysis of this compound is detailed below:

Parameter Condition
Column C8 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) nih.govresearchgate.net
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm) ptfarm.pl
Injection Volume 10 µL

This table outlines a typical starting point for method development for the analysis of imidazole derivatives.

V. Theoretical and Computational Investigations of 4 Ethyl 1 Methyl 1h Imidazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of chemical compounds. These methods would typically be employed to study the geometry, vibrational frequencies, and other characteristics of 4-ethyl-1-methyl-1H-imidazol-5-amine.

Geometry Optimization and Energy Minimization Studies

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would involve using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. The outcome of such a study would be a set of optimized geometric parameters.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often used to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency). The calculated vibrational frequencies for this compound could be theoretically correlated with experimental infrared (IR) and Raman spectroscopy data, if such data were available. This comparison helps in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. A variety of computational techniques are used to analyze the distribution of electrons within a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP map of this compound would highlight the regions of the molecule that are most likely to participate in electrostatic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Computational study of the mechanism of inhibition of indoleamine 2,3-dioxygenase 1 - RSC Publishing (2021-03-01) Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the oxidative cleavage of the C2–C3 double bond of l-tryptophan (B1681604) (Trp). IDO1 is overexpressed in many types of cancer, and its activity is associated with tumor immune escape. Therefore, IDO1 is an important target for the development of anticancer drugs. In this work, we have performed a computational study to investigate the mechanism of inhibition of IDO1 by a series of 4-phenyl-imidazole derivatives. Our results show that the binding of the inhibitors to the active site of IDO1 is mainly driven by hydrophobic interactions. The imidazole (B134444) ring of the inhibitors coordinates to the heme iron, and the phenyl group occupies the indole-binding pocket. The substituents on the phenyl ring can modulate the binding affinity of the inhibitors by establishing additional interactions with the protein. Our results provide a detailed picture of the mechanism of inhibition of IDO1 by 4-phenyl-imidazole derivatives and can be used to guide the design of new and more potent inhibitors. ... (2021-03-01) Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the oxidative cleavage of the C2–C3 double bond of l-tryptophan (Trp). IDO1 is overexpressed in many types of cancer, and its activity is associated with tumor immune escape. Therefore, IDO1 is an important target for the development of anticancer drugs. In this work, we have performed a computational study to investigate the mechanism of inhibition of IDO1 by a series of 4-phenyl-imidazole derivatives. Our results show that the binding of the inhibitors to the active site of IDO1 is mainly driven by hydrophobic interactions. ... (2021-03-01) The imidazole ring of the inhibitors coordinates to the heme iron, and the phenyl group occupies the indole-binding pocket. The substituents on the phenyl ring can modulate the binding affinity of the inhibitors by establishing additional interactions with the protein. Our results provide a detailed picture of the mechanism of inhibition of IDO1 by 4-phenyl-imidazole derivatives and can be used to guide the design of new and more potent inhibitors. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uN_3WkU85r792M8V264-vO92s38v3Y1bL6X149s0925o8wP2B2XUoV_e1X-2v_rVl0K9d0l3t0gB_m0i-X08k7_z0U0-1090-090-060-00000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-00000g

Computational study on the antioxidant activity of gallic acid - RSC Publishing (2017-01-01) The antioxidant activity of gallic acid has been investigated by using density functional theory (DFT) methods. The B3LYP/6-311++G(d,p) level of theory was used to calculate the bond dissociation energies (BDEs), ionization potentials (IPs), and electron affinities (EAs) of gallic acid in the gas phase and in different solvents (water, ethanol, and benzene). The results show that the BDEs of the O–H bonds in gallic acid are significantly affected by the solvent. The BDE of the 4-OH group is the lowest in all of the studied solvents, which indicates that this is the most likely site for hydrogen atom abstraction. The IPs and EAs of gallic acid are also affected by the solvent. The IPs decrease with increasing solvent polarity, while the EAs increase with increasing solvent polarity. These results suggest that the antioxidant activity of gallic acid is enhanced in polar solvents. ... (2017-01-01) The B3LYP/6-311++G(d,p) level of theory was used to calculate the bond dissociation energies (BDEs), ionization potentials (IPs), and electron affinities (EAs) of gallic acid in the gas phase and in different solvents (water, ethanol, and benzene). The results show that the BDEs of the O–H bonds in gallic acid are significantly affected by the solvent. The BDE of the 4-OH group is the lowest in all of the studied solvents, which indicates that this is the most likely site for hydrogen atom abstraction. ... (2017-01-01) The IPs and EAs of gallic acid are also affected by the solvent. The IPs decrease with increasing solvent polarity, while the EAs increase with increasing solvent polarity. These results suggest that the antioxidant activity of gallic acid is enhanced in polar solvents. 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Vi. Research Applications and Biological Studies of 4 Ethyl 1 Methyl 1h Imidazol 5 Amine and Its Derivatives Non Clinical Focus

Role as a Key Synthetic Building Block and Chemical Intermediate

The structural features of 4-ethyl-1-methyl-1H-imidazol-5-amine, namely the reactive primary amine and the nucleophilic imidazole (B134444) ring, make it a valuable precursor in organic synthesis. These functional groups provide multiple reaction sites for building more complex molecular architectures. Imidazole-containing compounds are recognized as important motifs in a wide array of natural products, pharmaceuticals, and organic materials. nih.govenamine.net

Substituted imidazoles serve as fundamental building blocks for creating a diverse range of heterocyclic compounds. longdom.org The amine group on the this compound scaffold can readily participate in reactions to form larger, more complex structures. For instance, similar amino-imidazole precursors are utilized in multi-step synthetic routes to produce intricate molecules.

The versatility of the imidazole ring in synthesis is highlighted by its use in constructing various five-membered nitrogen-containing heterocycles, including thiazoles, oxazoles, and pyrroles. nih.gov

The imidazole ring contains two nitrogen atoms, one of which (the imine nitrogen) is basic and acts as a pure sigma-donor, readily binding to metal ions. wikipedia.org This property makes imidazole and its derivatives, such as this compound, excellent precursors for designing ligands for metal coordination complexes. These complexes are crucial in various fields, including catalysis and materials science. wikipedia.orgnih.gov

Imidazole ligands can coordinate with a wide range of transition metals, including iron, cobalt, nickel, copper, zinc, and ruthenium, forming stable octahedral or square planar complexes. wikipedia.org The specific substituents on the imidazole ring can modulate the electronic properties and steric environment of the resulting metal complex, thereby fine-tuning its reactivity and selectivity. For example, tripodal ligands incorporating imidazole units have been synthesized to create three-dimensional metal-organic networks with applications in selective sensing. nih.gov The ability to form stable complexes makes these compounds integral to the development of new catalysts and functional materials.

Catalytic Research Applications of Imidazole-Based Systems

The unique electronic properties of the imidazole ring have led to its widespread use in the development of both organocatalysts and ligands for metal-catalyzed reactions.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Imidazole and its derivatives have proven to be effective organocatalysts for a variety of transformations. ias.ac.in They can function as catalysts in multicomponent reactions, providing an efficient pathway to synthesize highly functionalized and diverse molecular structures, such as 2-amino-4H-chromenes and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.inrsc.org

The catalytic activity of imidazole is often attributed to its moderate basicity, which allows it to activate substrates without promoting unwanted side reactions. ias.ac.in Furthermore, chiral bicyclic imidazole catalysts have been designed for asymmetric synthesis, a field focused on producing specific stereoisomers of a molecule. acs.orgnih.gov These catalysts have been successfully applied in enantioselective reactions like the Steglich rearrangement and C-acylation of benzofuranones, demonstrating the potential for creating optically active chemicals. acs.orgnih.gov

Table 1: Examples of Reactions Utilizing Imidazole-Based Organocatalysts
Reaction TypeCatalyst SystemProductsReference
Multicomponent SynthesisImidazole2-amino-4H-chromenes, dienes, 2-amino pyridines rsc.org
Multicomponent SynthesisImidazole1H-pyrazolo[1,2-b]phthalazine-5,10-diones ias.ac.in
Ring-Opening PolymerizationImidazole-based saltPoly(lactide) nih.gov
Asymmetric Steglich RearrangementChiral Bicyclic Imidazole (AcO-DPI)Chiral C-acylated azlactones acs.orgnih.gov
Enantioselective C-acylationChiral Bicyclic Imidazole (AcO-DPI)Chiral 3-substituted benzofuran-2(3H)-ones acs.orgnih.gov

In metal-catalyzed reactions, imidazole-based ligands play a critical role in stabilizing the metal center and modulating its catalytic activity. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and imidazole derivatives are frequently employed as ligands in these systems. nih.gov

A notable application is in nickel-catalyzed C-H activation reactions. nih.govresearchgate.net For instance, the direct C-H arylation and alkenylation of imidazoles with phenol (B47542) derivatives can be achieved using a nickel catalyst supported by a phosphine (B1218219) ligand. nih.gov This method provides a direct route to C2-arylated and alkenylated imidazoles, which are important structural motifs. nih.gov Similarly, copper-catalyzed reactions are widely used for the synthesis of complex nitrogen-containing heterocycles like imidazopyridines. beilstein-journals.org The ligand, derived from a precursor like this compound, is essential for the efficiency and selectivity of these transformations.

Investigations into Molecular Mechanisms of Biological Activity (In Vitro and Mechanistic Studies)

The imidazole nucleus is a ubiquitous structural motif in a vast number of biologically active compounds, including the amino acid histidine and the purine (B94841) bases of DNA. researchgate.netlongdom.org Consequently, synthetic imidazole derivatives are of great interest in medicinal chemistry for their potential to interact with biological targets such as enzymes and receptors. chemenu.com Non-clinical, in vitro studies are crucial for elucidating the molecular mechanisms underlying these interactions.

Imidazole derivatives have been shown to exhibit a wide spectrum of biological activities in laboratory settings, including anticancer, antimicrobial, and antiviral properties. longdom.orgresearchgate.net Mechanistic studies often focus on how these molecules bind to and modulate the function of specific proteins.

For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a sulfonamide moiety were designed and synthesized as potential inhibitors of the V600E mutant of the BRAF kinase, a key protein in a signaling pathway that controls cell proliferation. nih.gov In vitro enzyme assays demonstrated that several of these compounds exhibited potent inhibitory activity against the target kinase, with IC₅₀ values in the sub-micromolar range. nih.gov

In another study, 1H-imidazo[4,5-c]quinolin-4-amine derivatives were investigated as positive allosteric modulators (PAMs) of the A₃ adenosine (B11128) receptor (A₃AR). nih.gov In vitro functional assays, such as [³⁵S]GTPγS binding, were used to characterize the ability of these compounds to enhance the effect of the natural agonist at the receptor. These studies provide insight into the structure-activity relationships that govern the interaction between the imidazole-based ligands and the receptor protein. nih.gov Such mechanistic investigations are fundamental to the rational design of new therapeutic agents.

Table 2: Selected In Vitro Biological Activities of Imidazole Derivatives
Imidazole Derivative ClassBiological Target/SystemInvestigated ActivityFindingsReference
4-(1H-benzo[d]imidazol-1-yl) pyrimidin-2-amine-sulfonamidesV600E BRAF KinaseEnzyme InhibitionPotent inhibition with IC₅₀ values as low as 0.49 µM. nih.gov
1H-Imidazo[4,5-c]quinolin-4-aminesA₃ Adenosine ReceptorPositive Allosteric ModulationCertain derivatives significantly enhanced agonist-stimulated [³⁵S]GTPγS binding. nih.gov
General Imidazole DerivativesVarious bacterial and fungal strainsAntimicrobial ActivityBroad-spectrum activity reported in numerous studies. researchgate.netlongdom.orgresearchgate.net

Enzyme Inhibition Mechanisms and Ligand Binding Affinity Studies

The imidazole nucleus, a key component of the amino acid histidine, is fundamental to the catalytic activity of many enzymes. nih.gov This inherent biological relevance makes imidazole derivatives prime candidates for enzyme inhibition studies. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within enzyme active sites. nih.gov Furthermore, the imidazole moiety is an effective ligand for coordinating with metal ions, a feature often exploited in the design of metalloenzyme inhibitors. wikipedia.org

Derivatives of the imidazole scaffold have been investigated as inhibitors for a range of enzymes. For instance, certain complex imidazole derivatives have demonstrated potent inhibitory activity against the V600E mutant of the BRAF kinase, a key target in cancer research. nih.gov Studies on these compounds have elucidated that ligand binding affinity is influenced by the nature and position of substituents on the imidazole core. nih.gov Similarly, other derivatives have been developed as antagonists for the Type-1 angiotensin II receptor, showcasing the platform's versatility in targeting different enzyme classes. bindingdb.org The binding mechanism often involves the imidazole core anchoring the molecule in the active site, allowing peripheral functional groups to establish additional interactions that enhance potency and selectivity.

Imidazole Derivative ClassTarget Enzyme/ReceptorKey Finding (IC50)Reference
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamidesV600E B-Raf0.49 µM nih.gov
Biphenyl-sulfonic acid benzoylamide substituted imidazoleAngiotensin II Receptor, Type 1 (Rabbit)1.90 nM bindingdb.org
Biphenyl-sulfonic acid benzoylamide substituted imidazoleAngiotensin II Receptor, Type 2 (Rat)500 nM bindingdb.org

Antimicrobial Research at the Molecular and Cellular Level (e.g., target identification)

The imidazole ring is a privileged structure found in numerous antimicrobial agents. ijpsjournal.comresearchgate.net Research into imidazole derivatives has revealed broad-spectrum activity against various bacterial and fungal strains. nih.govrsc.org At the molecular level, these compounds are thought to exert their effects through multiple mechanisms.

One area of investigation involves the targeting of essential microbial enzymes. Molecular docking studies of imidazo[4,5-b]pyridine derivatives, for example, have suggested that these compounds can bind effectively to the active site of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. nih.gov The interactions observed in these computational models typically involve hydrogen bonding and hydrophobic interactions between the imidazole derivative and key amino acid residues of the enzyme. nih.gov Other studies have focused on developing molecular hybrids, such as 5-nitroimidazole/oxazolidinone conjugates, which have shown potent activity against Gram-positive bacteria like Bacillus cereus. nih.gov The identification of specific molecular targets remains an active area of research, aiming to elucidate precise mechanisms of action and overcome microbial drug resistance. rsc.org

Imidazole DerivativeMicroorganismActivity (MIC/IC50)Reference
(S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamideBacillus cereus MTCC 430200 nM (MIC) nih.gov
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanolE. coli360 nM (IC50) nih.gov
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanolP. aeruginosa710 nM (IC50) nih.gov

Antiviral Activity Studies and Mechanistic Insights (e.g., HIV integrase interaction inhibition)

The antiviral potential of imidazole derivatives has been a significant focus of non-clinical research. researchgate.net These compounds have been evaluated against a range of viruses, with notable activity reported against Human Immunodeficiency Virus (HIV) and Dengue virus (DENV). nih.gov A key mechanism targeted by some imidazole-based compounds is the inhibition of HIV integrase, an enzyme essential for integrating the viral genome into the host cell's DNA. nih.govnih.gov

Specifically, research has identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective and significant inhibitor of the interaction between the LEDGF/p75 host protein and HIV-1 integrase, a crucial step for the integration process. nih.gov This inhibition disrupts the viral life cycle. nih.gov Other studies have synthesized imidazole-coumarin conjugates that exhibit potent activity against the Hepatitis C Virus (HCV). mdpi.com The mechanism for these derivatives often involves the imidazole core playing a role in binding to the viral target, while substituents on the scaffold fine-tune the compound's potency and selectivity. mdpi.com

Imidazole Derivative ClassViral TargetActivity (IC50/EC50)Reference
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acidHIV-1 Integrase - LEDGF/p75 Interaction6 µM (IC50) nih.gov
Imidazole thioacetanilidesHIV-10.18 µM (EC50) nih.gov
Imidazole-Coumarin ConjugatesHepatitis C Virus (HCV)5.1 µM (EC50) mdpi.com

Studies of Molecular Target Identification and Ligand-Macromolecule Interactions

The imidazole ring's capacity for diverse molecular interactions is central to its function in biological systems. researchgate.netnih.gov Its amphoteric nature allows it to participate in hydrogen bonding, coordination with metal ions, van der Waals forces, π-π stacking, and cation-π interactions. researchgate.net These varied noncovalent interactions enable imidazole derivatives to bind with high affinity and specificity to a wide array of biological macromolecules.

Molecular target identification studies often combine computational modeling with experimental validation. For example, in the development of anticancer agents, molecular docking studies have investigated the binding mechanisms of tri-phenyl imidazole derivatives against the CD73 protein. benthamdirect.com These studies predicted that the compounds bind within the active site, forming hydrogen bonds with key amino acid residues. benthamdirect.com In other research, the cellular target of certain N,N'-bisnaphthylmethyl substituted imidazolium (B1220033) salts with anti-cancer activity was suggested to be the mitochondria, with the mechanism possibly involving the disruption of the mitochondrial membrane potential. nih.gov These studies underscore the importance of the imidazole scaffold in mediating specific ligand-macromolecule interactions that trigger a biological response.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-Clinical)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazole-based compounds. These investigations systematically modify the substituents on the imidazole core and evaluate the resulting impact on potency and selectivity. researchgate.netnih.gov

For instance, SAR studies on a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which act as positive allosteric modulators of the A3 adenosine receptor, revealed key structural requirements for activity. nih.gov It was found that introducing large, hydrophobic alkyl or cycloalkyl groups at the 2-position of the imidazoquinoline scaffold, along with a 3,4-dichlorophenyl group at the 4-amino position, significantly improved modulatory activity. nih.gov Another study on benzimidazole (B57391) derivatives designed as kinase inhibitors established a clear SAR, where electron-withdrawing groups on the terminal ring and a longer propylamine (B44156) linker between moieties enhanced the inhibitory activity compared to analogues with electron-donating groups or a shorter ethylamine (B1201723) linker. nih.gov These molecular-level insights are instrumental in the rational design of new derivatives with improved biological profiles.

Imidazole ScaffoldBiological TargetStructural ModificationEffect on ActivityReference
1H-imidazo[4,5-c]quinolin-4-amineA3 Adenosine ReceptorAddition of large hydrophobic groups at C2-positionIncreased positive allosteric modulation nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amineV600E B-Raf KinaseReplacement of ethylamine linker with propylamine linkerIncreased inhibitory activity nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amineV600E B-Raf KinaseAddition of electron-withdrawing groups (e.g., -CF3)Enhanced inhibitory activity nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The imidazole ring is a valuable component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by noncovalent interactions. nih.gov The ability of the imidazole ring's nitrogen atoms to coordinate with various inorganic metal ions and to interact with organic molecules through hydrogen bonds and other intermolecular forces makes it an excellent recognition moiety. nih.govuminho.pt

This property has been leveraged to create imidazole-based supramolecular complexes that can function as chemosensors. uminho.pt For example, derivatives have been designed to selectively bind with metal ions like Cu(II) and Zn(II), resulting in a detectable colorimetric or fluorescent response. nih.gov The imidazole unit acts as the host in these systems, selectively recognizing and binding to the specific ion (the guest). The versatility of the imidazole structure allows for functionalization with other groups to tune the acidity of the N-H proton or introduce additional binding sites, thereby enhancing the selectivity and sensitivity of these host-guest systems. uminho.pt

Applications in Advanced Materials Science Research

Beyond biological applications, imidazole derivatives are significant building blocks in materials science. nih.gov Their ability to act as versatile ligands has led to their widespread use in the rational design and construction of advanced crystalline materials. researchgate.net

A prominent application is in the synthesis of metal-organic frameworks (MOFs). In this context, imidazole and its derivatives serve as organic linkers (ligands) that connect metal ions or clusters, forming extended, porous, three-dimensional structures. researchgate.net The distinct coordination properties of the imidazole ring, stemming from its two nitrogen donor sites and tunable electronic characteristics, allow for the engineering of MOFs with specific topologies and functionalities for applications in gas storage, separation, and catalysis. researchgate.net Additionally, imidazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys. kfupm.edu.sa They function by adsorbing onto the metal surface, forming a protective molecular layer that insulates the metal from the corrosive environment. kfupm.edu.sa

Vii. Future Directions and Challenges in 4 Ethyl 1 Methyl 1h Imidazol 5 Amine Research

Advancement of Novel and Sustainable Synthetic Methodologies

A primary challenge in the exploration of novel imidazole (B134444) derivatives is the development of efficient and environmentally benign synthetic routes. Traditional methods for imidazole synthesis often require harsh conditions, hazardous solvents, and produce significant waste. Future research must prioritize the adoption of green chemistry principles to synthesize 4-ethyl-1-methyl-1H-imidazol-5-amine and its derivatives. numberanalytics.comwjbphs.com

Key areas for advancement include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. researchgate.net The application of microwave irradiation to multicomponent reactions (MCRs) is a particularly promising avenue for the one-pot synthesis of highly substituted imidazoles. nih.gov

Green Solvents and Catalysts: Replacing volatile organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of synthesis. wjbphs.comnih.gov Furthermore, the development and use of reusable, solid-supported catalysts, such as silica-supported fluoroboric acid (HBF₄–SiO₂) or various nanocomposites, can improve reaction efficiency and simplify product purification. nih.govrsc.org

One-Pot Multicomponent Reactions (MCRs): Designing MCRs for the synthesis of this compound derivatives would enhance efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. ias.ac.inresearchgate.net

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches
ParameterConventional SynthesisProposed Sustainable Synthesis
Energy SourceThermal Heating (Oil Bath, Mantle)Microwave Irradiation, Sonication
SolventsVolatile Organic Compounds (e.g., Toluene, DMF)Water, Ethanol, Ionic Liquids, Solvent-free
CatalystsHomogeneous acids/bases (e.g., Acetic Acid)Reusable solid catalysts (e.g., zeolites, supported acids) rsc.org
Reaction TimeHours to daysMinutes to hours researchgate.net
YieldVariable, often moderateOften higher yields wjbphs.com
WorkupSolvent extraction, column chromatographyFiltration, simple extraction

Comprehensive Characterization of Novel Intermediates and Functional Derivatives

As novel synthetic routes are developed, the thorough characterization of all new chemical entities, including reaction intermediates and final functionalized derivatives, is paramount. A multi-technique approach is essential to unambiguously determine molecular structures and purity, which is critical for establishing structure-activity relationships (SAR).

Future research should systematically employ a suite of analytical methods:

Spectroscopic Techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) is fundamental for elucidating the carbon-hydrogen framework. neuroquantology.comnih.gov Infrared (IR) spectroscopy helps identify key functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition and molecular weight. derpharmachemica.com

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides definitive proof of a molecule's three-dimensional structure, including stereochemistry and conformation.

The amine group of this compound is a prime site for functionalization, allowing for the creation of amides, sulfonamides, and Schiff bases, each with unique physicochemical properties.

Table 2: Potential Derivatives of this compound and Required Characterization
Derivative ClassSynthetic PrecursorKey Characterization TechniquesInformation Gained
AmidesAcyl Chlorides / Carboxylic AcidsIR, ¹H NMR, ¹³C NMR, HRMSConfirmation of amide bond (C=O stretch in IR), chemical shifts of new groups.
SulfonamidesSulfonyl ChloridesIR, ¹H NMR, ¹³C NMR, HRMSConfirmation of sulfonamide group (S=O stretches in IR).
Schiff BasesAldehydes / Ketones¹H NMR, ¹³C NMR, HRMSConfirmation of imine bond (C=N signal in ¹³C NMR, proton signal in ¹H NMR).
Metal ComplexesTransition Metal SaltsUV-Vis, IR, X-ray DiffractionCoordination geometry, metal-ligand interactions. uminho.pt

Synergistic Integration of Computational and Experimental Approaches for Rational Molecular Design

The "trial and error" approach to drug discovery and materials science is increasingly being replaced by rational design, which leverages the power of computational chemistry. nih.gov For this compound, a synergistic approach combining computational modeling with experimental synthesis and testing will be crucial for accelerating the discovery of new functional molecules.

This integrated workflow involves:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) or a desired material property.

In Silico Screening & Design: Using the structure of this compound as a scaffold, computational tools can be used to design a virtual library of derivatives. Molecular docking can predict how these derivatives might bind to a biological target. mdpi.com Density Functional Theory (DFT) can be used to predict electronic properties relevant to materials science. nih.gov

Prioritization and Synthesis: The most promising candidates from the in silico analysis are prioritized for chemical synthesis.

Experimental Validation: The synthesized compounds are then tested experimentally (e.g., biological assays, material property measurements) to validate the computational predictions.

Iterative Refinement: The experimental results are used to refine the computational models, leading to a new cycle of design and testing. This iterative process enhances the predictive power of the models and increases the efficiency of discovery.

Table 3: Workflow for Integrated Computational and Experimental Design
PhaseComputational TaskExperimental TaskOutcome
1. DesignCreate virtual library of derivatives. Predict binding affinity via molecular docking. mdpi.comN/APrioritized list of candidate molecules.
2. SynthesisModel reaction pathways to predict feasibility.Synthesize prioritized candidates using sustainable methods.Purified novel compounds.
3. CharacterizationPredict spectroscopic data (NMR, IR) to aid in analysis. nih.govCharacterize compounds (NMR, MS, IR).Confirmed molecular structures.
4. ValidationCorrelate predicted properties with experimental results.Perform biological assays or material property measurements.Structure-Activity Relationship (SAR) data.
5. OptimizationRefine computational models based on SAR data.Synthesize second-generation, optimized compounds.Lead candidates with improved properties.

Deeper Exploration of New Mechanistic Pathways in Catalysis and Biological Interactions

The imidazole ring is amphoteric, meaning it can act as both a proton donor and acceptor, making it a versatile component in catalysts and a key player in biological interactions. wikipedia.org The specific electronic environment of this compound, influenced by the ethyl, methyl, and amine groups, warrants a deep investigation into its mechanistic behavior.

In Catalysis: Future studies should explore its potential as an organocatalyst or as a ligand for transition metal catalysts. acs.org Mechanistic investigations would involve kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of catalytic intermediates to understand how the molecule facilitates chemical transformations. researchgate.net

In Biological Systems: The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules like enzymes and nucleic acids. nih.gov Future research should focus on elucidating the precise mechanism of action for any observed biological activity. For example, if a derivative shows anticancer properties, studies should aim to identify its specific cellular target and pathway, such as the inhibition of a particular kinase or the disruption of DNA replication. nih.gov

Expanding Research Applications in Emerging Fields of Chemical and Materials Science

While the imidazole scaffold is well-established in medicine, the unique structure of this compound opens doors to applications in emerging areas of chemical and materials science.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis. The amine functionality of this compound makes it a potential building block (monomer) for constructing robust, imidazole-linked COFs through reactions with other monomers. nih.govnih.gov These materials could be designed for specific applications, such as selective carbon dioxide capture or as supports for catalytic nanoparticles. Recent work has shown that imidazole-linked COFs can be effective for applications like uranium extraction from seawater and electrochemical energy storage. nih.govrsc.org

Chemosensors: The imidazole ring can act as a binding site for various metal ions and anions. uminho.pt By attaching a chromophore or fluorophore to the this compound scaffold, it may be possible to create novel chemosensors that signal the presence of specific analytes through a change in color or fluorescence. mdpi.com Such sensors have applications in environmental monitoring and medical diagnostics.

Advanced Polymers and Materials: The incorporation of this imidazole derivative into polymer backbones could lead to materials with enhanced thermal stability, ionic conductivity, or specific surface properties. numberanalytics.comresearchgate.net These materials could find use in fuel cells, coatings, and other advanced applications.

Table 4: Potential Emerging Applications and Research Focus
Emerging FieldPotential ApplicationKey Research Challenge
Covalent Organic Frameworks (COFs)Gas separation, catalysis, energy storage. nih.govControlling crystallinity and porosity of the resulting COF.
ChemosensorsDetection of metal ions or environmental pollutants. mdpi.comAchieving high selectivity and sensitivity for the target analyte.
Functional PolymersProton exchange membranes, thermally stable coatings. numberanalytics.comEnsuring processability and long-term stability of the polymer.
Two-Photon Absorption MaterialsBioimaging, photodynamic therapy. nih.govDesigning derivatives with large two-photon absorption cross-sections.

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethyl-1-methyl-1H-imidazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step protocols. For example, analogous compounds like 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine are synthesized via condensation reactions, alkylation, and nitro-group reduction . Key steps include:

  • Alkylation : Use of ethyl or methyl halides under basic conditions (e.g., DIPEA in CH₂Cl₂) to introduce substituents.
  • Nitro Reduction : Catalytic hydrogenation or Zn/AcOH for nitro-to-amine conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Optimization involves solvent choice (polar aprotic solvents for nucleophilic substitutions) and temperature control (reflux for faster kinetics).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups at N1 and C4). Compare chemical shifts with analogous compounds like 1-methyl-4-nitro-1H-imidazol-5-amine .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify NH₂ stretches (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients.

Advanced Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS Pilatus) with Mo-Kα radiation (λ = 0.71073 Å) to enhance data quality .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • ADP Constraints : Apply ISOR/TDEL for disordered ethyl/methyl groups.
    • Hydrogen Placement : Use HFIX commands for NH₂ hydrogens .
  • Validation : Utilize PLATON (Spek, 2009) to check for missed symmetry (e.g., twinning) and validate hydrogen-bonding networks .

Q. How can discrepancies between spectroscopic data and computational models (e.g., DFT) be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method, B3LYP/6-311++G(d,p) basis set). Adjust torsion angles for flexible ethyl groups to match observed coupling constants .
  • Electron Density Maps : Use ORTEP-III to visualize discrepancies between crystallographic and DFT-predicted geometries (e.g., imidazole ring puckering) .
  • Dynamic Effects : Account for solvent interactions (PCM models) or temperature-dependent conformational changes in simulations .

Q. What strategies address low yields in the synthesis of this compound derivatives?

Methodological Answer:

  • Catalysis : Introduce Pd/C or Raney Ni for nitro-group reductions to minimize byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 16 h) for steps like imidazole cyclization .
  • Protecting Groups : Use Boc or benzyl groups to prevent side reactions at NH₂ sites during alkylation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data for imidazole derivatives?

Methodological Answer:

  • Twinned Crystals : Re-process diffraction data with SHELXD to detect pseudo-merohedral twinning .
  • Dynamic Disorder : Model alternative conformations (e.g., ethyl group rotation) using PART instructions in SHELXL .
  • Solvent Masking : Apply SQUEEZE (PLATON) to account for unresolved solvent molecules affecting hydrogen-bonding patterns .

Computational and Experimental Integration

Q. How can molecular docking predict the bioactivity of this compound analogs?

Methodological Answer:

  • Target Selection : Dock against receptors like histamine H4 (PDB: 5XI3) using AutoDock Vina.
  • Pose Validation : Compare binding modes with known inhibitors (e.g., 4-methylhistamine ).
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.